molecular formula C12H16O3S B8297217 3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

3-[(2,6-Dimethylphenoxy)methylthio]propanoic acid

Cat. No. B8297217
M. Wt: 240.32 g/mol
InChI Key: KTDIUWGYAHJUBT-UHFFFAOYSA-N
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Patent
US08470861B2

Procedure details

A 50-mL flask equipped with reflux condenser and a magnetic stirring bar was charged with 0.254 g (1 mmol) of methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate and 0.362 g (2 mmol) of trimethyltin hydroxide dissolved in 25 mL of 1,2-dichloroethane and was refluxed overnight under an argon atmosphere. The solvent was removed under reduced pressure, the organic residue was dissolved in 40 mL of ethyl acetate, extracted 3 times with 10 mL 5% HCl, then with 10 mL brine, and dried with anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the reddish residue was purified by normal-phase (COMBIFLASH) chromatography with a hexane/ethyl acetate (95:5, 7 minutes; 95:40, 15 minutes) to afford 0.2 g (83%) of 3-[(2,6-dimethylphenoxy)methylthio]propanoic acid 29. 1H NMR (400 MHz, CDCl3): 2.33 (s, 6H), 2.78-2.82 (t, 2H, J=7.2 Hz), 3.03-3.07 (t, 2H, J=7.2H), 4.99 (s, 2H), 6.94-7.04 (m, 3H), 10.98 (b, OH). MS (ESI): 241 [M+H]+; 263 [M+Na]+.
Name
methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate
Quantity
0.254 g
Type
reactant
Reaction Step One
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:3]=1[O:4][CH2:5][S:6][CH2:7][CH2:8][C:9]([O:11]C)=[O:10].[OH-].C[Sn+](C)C>ClCCCl>[CH3:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:3]=1[O:4][CH2:5][S:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
methyl 3-[(2,6-dimethylphenoxy)methylthio]propanoate
Quantity
0.254 g
Type
reactant
Smiles
CC1=C(OCSCCC(=O)OC)C(=CC=C1)C
Name
Quantity
0.362 g
Type
reactant
Smiles
[OH-].C[Sn+](C)C
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 50-mL flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser and a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under an argon atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the organic residue was dissolved in 40 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 10 mL 5% HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 10 mL brine, and dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reddish residue was purified by normal-phase (COMBIFLASH) chromatography with a hexane/ethyl acetate (95:5, 7 minutes; 95:40, 15 minutes)
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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